2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene

Impact resistance Notched Izod Styrenics comparison

2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene (CAS 9003-56-9), universally known as acrylonitrile butadiene styrene (ABS), is an amorphous thermoplastic terpolymer. Its three monomeric constituents contribute synergistically: acrylonitrile provides chemical resistance and surface hardness; butadiene imparts toughness and low-temperature impact resistance; styrene delivers rigidity, gloss, and processability.

Molecular Formula C15H17N
Molecular Weight 211.3 g/mol
CAS No. 9003-56-9
Cat. No. B1211388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene
CAS9003-56-9
SynonymsABS resin
ABS resin, ammonium salt
acrylonitrile-butadiene-styrene resin
Novodur
poly(acrylonitrile-butadiene-styrene)
Molecular FormulaC15H17N
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC=CC=C.C=CC#N.C=CC1=CC=CC=C1
InChIInChI=1S/C8H8.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3-4/h2-7H,1H2;3-4H,1-2H2;2H,1H2
InChIKeyXECAHXYUAAWDEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acrylonitrile Butadiene Styrene (ABS, CAS 9003-56-9) Procurement & Selection Baseline


2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene (CAS 9003-56-9), universally known as acrylonitrile butadiene styrene (ABS), is an amorphous thermoplastic terpolymer [1]. Its three monomeric constituents contribute synergistically: acrylonitrile provides chemical resistance and surface hardness; butadiene imparts toughness and low-temperature impact resistance; styrene delivers rigidity, gloss, and processability [2]. Commercial ABS grades typically contain 15–35% acrylonitrile, 5–30% butadiene, and 40–60% styrene, with the butadiene grafted onto a styrene-acrylonitrile (SAN) matrix as discrete rubber particles [3]. This two-phase morphology is the structural basis for ABS's hallmark balance of mechanical strength, impact toughness, and ease of fabrication—attributes that underpin its widespread use across automotive, electronics, appliance, and consumer goods sectors.

Why Generic Substitution of ABS (9003-56-9) with Other Styrenics, Polyolefins, or Polycarbonate Carries Quantifiable Risk


ABS belongs to a crowded field of engineering thermoplastics, yet its specific combination of impact resistance, rigidity, dimensional stability, and surface quality resists one-to-one substitution by chemically related styrenics such as high-impact polystyrene (HIPS) or by cost-adjacent alternatives such as polypropylene (PP) and polycarbonate (PC). Substituting HIPS for ABS sacrifices impact toughness by a factor of approximately 3–4×, while also reducing chemical resistance and heat deflection temperature [1]. Replacing ABS with PP compromises tensile strength (35–50 MPa vs. 20–30 MPa), impact resistance, and dimensional precision during molding [2]. PC offers superior impact strength and heat resistance but at a raw material cost 60–100% higher than ABS, making it uneconomical for high-volume, cost-sensitive applications [3]. These differences are not marginal; they are quantifiable and application-critical. The evidence below details exactly where ABS holds differentiable, procurement-relevant advantage.

Quantitative Evidence Guide: Differentiated Performance of ABS CAS 9003-56-9 vs. HIPS, PP, and PC


Notched Izod Impact Strength: ABS vs. High-Impact Polystyrene (HIPS)

ABS consistently delivers a notched Izod impact strength 3–4 times higher than that of high-impact polystyrene (HIPS). In side-by-side evaluations, ABS achieves 200–400 J/m versus HIPS at approximately 50–100 J/m, reflecting the more efficient toughening provided by grafted polybutadiene particles in ABS relative to the simpler rubber modification in HIPS [1]. In tensile impact and craze volume studies, ABS generates 3.8 times the craze volume of HIPS and exhibits a larger average craze fibril diameter (12.2 nm vs. 8.7 nm), indicating a fundamentally more energy-dissipative deformation mechanism [2].

Impact resistance Notched Izod Styrenics comparison

Material Cost Efficiency: ABS vs. Polycarbonate (PC)

ABS offers a raw material cost of approximately $1.50–$3.00 per kg compared to polycarbonate at $3.00–$5.00 per kg, a difference of roughly 60–100% [1]. A separate 2025 industry analysis places ABS at $2.10–$2.50/kg versus PC at $3.00–$3.50/kg [2]. While PC provides higher impact strength and heat deflection temperature, the cost differential makes ABS the preferred economic choice for non-transparent, non-sterilizable applications where its mechanical property envelope is sufficient. This cost advantage is amplified in high-volume injection molding, where raw material cost constitutes a dominant fraction of the total part cost.

Cost per kilogram Raw material economics Injection molding cost

Mold Shrinkage and Dimensional Precision: ABS vs. Polypropylene (PP)

ABS, as an amorphous thermoplastic, exhibits mold shrinkage rates of 0.4%–0.9%, significantly lower and more predictable than the 1.0%–2.5% typical of semi-crystalline polypropylene (PP) [1]. This nearly 3× difference in shrinkage range directly translates to tighter achievable tolerances in injection-molded parts. ABS's lower and more isotropic shrinkage reduces warpage and makes post-mold dimensional stability less sensitive to processing parameter variation [2]. A 2024 study comparing ABS and PP under identical injection molding conditions confirmed that PP consistently produced higher maximum warpage density [2].

Mold shrinkage Dimensional stability Injection molding tolerances

Micro-Mechanical Toughening Mechanism: ABS vs. HIPS—Crazing Volume and Fibril Morphology

Real-time small-angle X-ray scattering (SAXS) during tensile impact reveals that ABS generates 3.8 times the craze volume of HIPS and features larger average craze fibril diameters (12.2 nm vs. 8.7 nm) [1]. Additionally, ABS exhibits localized shear yielding before crazing initiation, whereas HIPS deformation is dominated solely by crazing across all temperatures [1]. This dual-mode toughening—craze formation plus shear yielding—provides ABS with a broader, more robust energy-dissipation envelope, particularly at higher strain rates and lower temperatures.

Crazing Shear yielding Rubber toughening SAXS

Best Application Scenarios for ABS (9003-56-9) Driven by Differentiated Evidence


Automotive Interior Trim and Instrument Panel Components

ABS's 3–4× impact strength advantage over HIPS, combined with its heat deflection temperature of ~85–100°C and excellent surface finish, makes it the material of choice for automotive interior parts such as dashboard trim, center consoles, and door panels [1]. The quantitative SAXS evidence showing 3.8× greater craze volume and dual-mode toughening [2] ensures that ABS components maintain structural integrity under low-velocity impacts and thermal cycling, meeting OEM specifications where HIPS would fail.

High-Volume Consumer Electronics Housings

For products such as keyboard casings, computer monitor bezels, and household appliance housings, ABS's notched Izod impact strength of 200–400 J/m versus PP's 20–50 J/m [3] and 0.4%–0.9% mold shrinkage enabling tighter tolerances [4] make ABS the economically rational selection. The raw material cost of $1.50–$3.00/kg [5] positions ABS as significantly more affordable than PC while exceeding the impact resistance requirements of these applications.

Precision Injection-Molded Parts Requiring Tight Tolerances

ABS's amorphous nature delivers mold shrinkage of 0.4%–0.9%—approximately 2–3× lower than semi-crystalline PP at 1.0%–2.5% [4]. This enables consistent production of parts with complex geometries and tight dimensional tolerances. Industrial automation component manufacturers select ABS for gear guards, sensor mounts, and control panel facings specifically because its dimensional stability and low creep ensure long-term fit and function without post-molding warpage [6].

Cost-Optimized Alternatives to Polycarbonate for Non-Transparent Enclosures

Where polycarbonate's transparency and higher HDT are not required, ABS provides a cost reduction of 40–100% on a per-kilogram basis [5] while delivering sufficient impact toughness (200–400 J/m) for indoor enclosures compliant with UL 94 HB flammability ratings [7]. This procurement-driven scenario is common in indoor electrical junction boxes, telecom equipment housings, and general-purpose industrial enclosures.

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